Hydrogen Bond Donor/Acceptor Capacity Compared to Unsubstituted Piperazine Butanoic Acids
The hydroxyethyl substituent on the piperazine ring of the target compound provides one additional hydrogen bond donor (the terminal –OH) and one additional hydrogen bond acceptor (the ether-type oxygen) compared to the unsubstituted comparator 2-(piperazin-1-yl)butanoic acid. PubChem-computed values confirm the target compound has 3 HBD and 5 HBA, yielding a total H-bond count of 8, versus 2 HBD and 4 HBA (total 6) for 2-(piperazin-1-yl)butanoic acid [1]. This 33% increase in hydrogen-bonding capacity directly impacts molecular recognition, aqueous solubility, and the ability to engage solvent-exposed regions of protein binding pockets – a critical parameter in fragment-based lead optimization where each additional productive H-bond can contribute approximately 0.5–1.5 kcal/mol to binding free energy [2].
| Evidence Dimension | Hydrogen bond donor (HBD) + hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 3 HBD + 5 HBA = 8 total H-bond functional groups |
| Comparator Or Baseline | 2-(Piperazin-1-yl)butanoic acid: 2 HBD + 4 HBA = 6 total (PubChem computed) |
| Quantified Difference | 33% increase in total H-bond groups (8 vs 6); 50% increase in HBD count (3 vs 2) |
| Conditions | PubChem computed descriptors (Cactvs 3.4.8.18 / PubChem release 2021.10.14) |
Why This Matters
Increased hydrogen-bonding capacity directly correlates with aqueous solubility and target binding enthalpy, making this compound a superior choice for fragment-based screening libraries where polar interactions drive affinity.
- [1] PubChem. Compound Summary for CID 165911114: 2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride, and CID 53408929 for 2-(piperazin-1-yl)butanoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/165911114 (accessed 2026-05-06). View Source
- [2] Davis, A. M.; Teague, S. J. Hydrogen Bonding, Hydrophobic Interactions, and the Design of Orally Active Drugs. Angew. Chem. Int. Ed. 1999, 38 (6), 736–749. View Source
